Heptanoic acid, 2-bromo-, methyl ester

Description

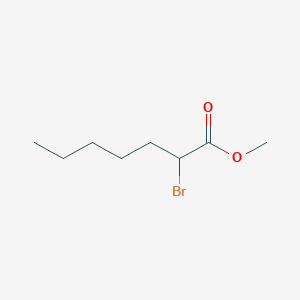

Heptanoic acid, 2-bromo-, methyl ester (CAS: Not explicitly provided; structurally analogous to methyl 2-bromoheptanoate) is a brominated fatty acid ester. Its structure consists of a seven-carbon chain with a bromine atom at the second carbon and a methyl ester group at the terminal carboxylic acid (Figure 1). This compound is hypothesized to exhibit distinct physicochemical properties due to the electron-withdrawing bromine substituent, which influences reactivity, polarity, and intermolecular interactions.

Properties

IUPAC Name |

methyl 2-bromoheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-3-4-5-6-7(9)8(10)11-2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEENYBWXUFATQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336215 | |

| Record name | Heptanoic acid, 2-bromo, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26040-74-4 | |

| Record name | Heptanoic acid, 2-bromo, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptanoic acid, 2-bromo-, methyl ester can be synthesized through the esterification of 2-bromoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the synthesis of heptanoic acid, 2-bromo-, methyl ester can be scaled up by using continuous flow reactors. The process involves the same esterification reaction but is optimized for large-scale production by controlling temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, 2-bromo-, methyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products such as 2-hydroxyheptanoic acid methyl ester, 2-cyanoheptanoic acid methyl ester, or 2-aminoheptanoic acid methyl ester.

Reduction: 2-bromoheptanol.

Hydrolysis: 2-bromoheptanoic acid and methanol.

Scientific Research Applications

Heptanoic acid, 2-bromo-, methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of heptanoic acid, 2-bromo-, methyl ester involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis or reduction, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates that can interact with various molecular targets.

Comparison with Similar Compounds

b. Methyl 2-Bromopropionate

c. Methyl 2-Bromomethyl Benzoate

- Structure : Aromatic ester with bromine on the benzyl group .

- Reactivity: Bromine’s position on the aromatic side chain enables electrophilic aromatic substitution, contrasting with aliphatic bromination in 2-bromoheptanoate esters.

Non-Brominated Heptanoate Esters

a. Methyl Heptanoate (Heptanoic Acid Methyl Ester)

- Molecular Formula : C₈H₁₆O₂ .

- CAS : 106-73-0 .

- Odor Threshold: 4 μg/kg, with pineapple and fruity notes .

- Applications: Used in flavoring agents and as a precursor for α,ω-dicarboxylic acids and polyesters via enzymatic oxidation (e.g., AlkBGT monooxygenase) .

b. Heptanoic Acid Octyl Ester

Structurally Complex Esters

a. 4-(5,7-Dimethoxy-4-oxo-4H-chromen-2-yl)heptanoic Acid Methyl Ester

Physicochemical and Functional Comparisons

Key Observations :

- Odor Profiles: Non-brominated esters (e.g., methyl heptanoate) contribute significantly to food aromas , while brominated derivatives are likely less volatile and more suited to synthetic applications.

Biological Activity

Heptanoic acid, 2-bromo-, methyl ester (CAS Number: 26040-74-4) is an organic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

Heptanoic acid, 2-bromo-, methyl ester has the following chemical characteristics:

- Molecular Formula : C7H13BrO2

- Molecular Weight : 201.09 g/mol

- Structural Formula :

The biological activities of heptanoic acid, 2-bromo-, methyl ester can be attributed to its ability to interact with various biomolecular targets. It is hypothesized that the bromine atom may enhance the compound's reactivity and ability to form covalent bonds with nucleophilic sites on proteins or enzymes, thereby influencing biochemical pathways.

Antimicrobial Activity

Research indicates that heptanoic acid derivatives exhibit antimicrobial properties. A study on related compounds demonstrated that certain brominated fatty acids possess significant antibacterial activity against Gram-positive bacteria, suggesting a potential for heptanoic acid, 2-bromo-, methyl ester in developing new antimicrobial agents .

Anti-inflammatory Effects

In vivo studies have shown that compounds structurally similar to heptanoic acid, 2-bromo-, methyl ester can modulate inflammatory responses. For instance, a study involving the administration of such compounds in mouse models indicated a reduction in leukocyte infiltration during carrageenan-induced inflammation . This suggests that heptanoic acid derivatives may have therapeutic potential in managing inflammatory conditions.

Table 1: Summary of Biological Activities of Heptanoic Acid Derivatives

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of brominated fatty acids found that these compounds were effective against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes .

- Inflammation Modulation : In a mouse model of inflammation induced by carrageenan, treatment with related fatty acids resulted in a significant decrease in inflammatory markers and leukocyte counts at the site of inflammation .

- Cytotoxicity Assessment : A series of experiments assessed the cytotoxic effects of various fatty acid esters on human cancer cell lines. Results indicated that some compounds led to increased levels of reactive oxygen species (ROS), which were linked to apoptotic cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.